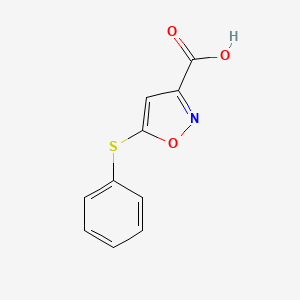
5-(Phenylthio)isoxazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Phenylthio)isoxazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C10H7NO3S and a molecular weight of 221.23 g/mol . This compound features an isoxazole ring substituted with a phenylthio group and a carboxylic acid group, making it a valuable building block in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Phenylthio)isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of β-keto hydroxamic acids with hydrochloric acid to form 5-substituted 3-isoxazolols . Another approach involves the reaction of isoxazole with hydrazine hydrate in refluxing methanol, followed by dehydration with functionalized benzaldehydes .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar laboratory procedures, scaled up with appropriate adjustments to reaction conditions and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Phenylthio)isoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of aldehydes to carboxylic acids.
Reduction: Reduction of carboxylic acids to alcohols using reagents like lithium aluminum hydride.
Substitution: Formation of esters from carboxylic acids and alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Acid chlorides and alcohols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Esters.
Applications De Recherche Scientifique
5-(Phenylthio)isoxazole-3-carboxylic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-(Phenylthio)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenylthio group and isoxazole ring contribute to its binding affinity and selectivity towards biological targets. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in various biological processes .
Comparaison Avec Des Composés Similaires
- 5-Phenylisoxazole-3-carboxylic acid : Similar structure but lacks the phenylthio group.
- 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid : Contains a methoxy group instead of a phenylthio group.
Uniqueness: 5-(Phenylthio)isoxazole-3-carboxylic acid is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties. This group enhances its reactivity and potential interactions with biological targets, making it a valuable compound in drug discovery and development.
Propriétés
Formule moléculaire |
C10H7NO3S |
|---|---|
Poids moléculaire |
221.23 g/mol |
Nom IUPAC |
5-phenylsulfanyl-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C10H7NO3S/c12-10(13)8-6-9(14-11-8)15-7-4-2-1-3-5-7/h1-6H,(H,12,13) |
Clé InChI |
WZFHVYDNVDBKNN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=CC(=NO2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


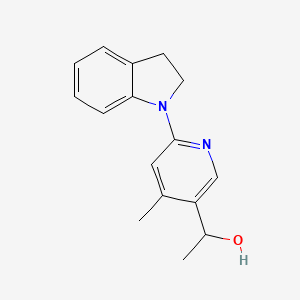
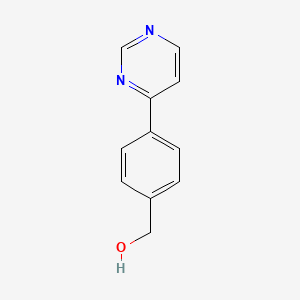
![1-(4-Fluoro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11800949.png)
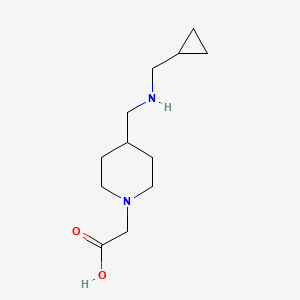
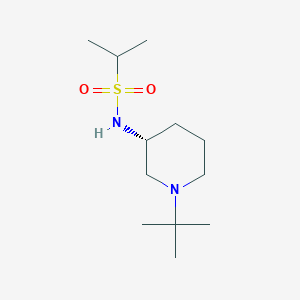

![6-Oxa-2-azaspiro[3.4]octan-7-ylmethanamine](/img/structure/B11800964.png)
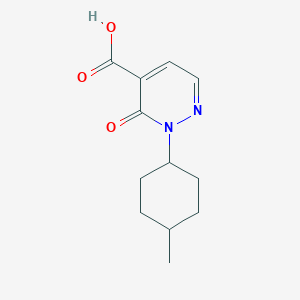
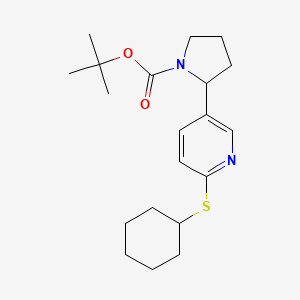
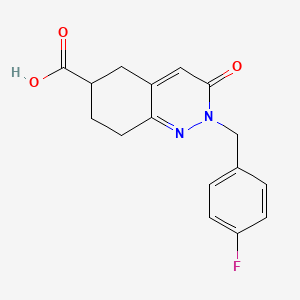



![1-(5-(Ethylsulfonyl)benzo[d]oxazol-2-yl)ethanamine](/img/structure/B11801007.png)
